3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(azetidin-3-ylmethyl)-5-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-4-13-9(3-1)11-14-10(15-16-11)5-8-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGARUBCWLIQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=NOC(=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole (CAS: 2098009-30-2) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure comprising an azetidine moiety linked to a pyridine and an oxadiazole ring. This configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O |
| Molecular Weight | 248.30 g/mol |
| CAS Number | 2098009-30-2 |
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds bearing the 1,3,4-oxadiazole scaffold showed broad-spectrum activity against various microbial strains. Specifically, derivatives with a pyridine component have been noted for their enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Antibacterial Effects :
- Antifungal Activity :
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of oxadiazole derivatives has been explored in various studies. Compounds similar to this compound have shown promising results in reducing inflammation markers in vitro and in vivo.
- Case Study : A series of oxadiazole derivatives were synthesized and evaluated for their ability to inhibit inflammatory responses in human cell lines. The most active compounds demonstrated IC50 values in the low micromolar range .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been documented. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms.
- Mechanism of Action : Research indicates that some oxadiazole derivatives may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as tyrosinase inhibition .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in disease processes.
Scientific Research Applications
Biological Activities
Research indicates that 3-(Azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi, potentially through enzyme inhibition or disruption of cellular processes.
- Antitumor Properties : The compound has shown potential in targeting cancer cells by modulating specific signaling pathways involved in tumor growth and proliferation.
- Enzyme Interaction : It can bind to specific enzymes or receptors, modulating their activity which is crucial for therapeutic applications .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various fields:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Demonstrated effective inhibition against Gram-positive bacteria. |
| Study B | Antitumor Effects | Showed selective cytotoxicity towards specific cancer cell lines. |
| Study C | Enzyme Modulation | Identified as an inhibitor of certain kinases involved in cancer progression. |
These studies highlight the compound's potential as a lead candidate for drug development targeting infectious diseases and cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 1,2,4-oxadiazoles, emphasizing substituent variations and their impacts:
Electronic and Steric Considerations
- Azetidine vs.
- Pyridin-2-yl vs. Pyrimidinyl : Pyridin-2-yl (as in the target compound) offers a single nitrogen atom for hydrogen bonding, whereas pyrimidinyl derivatives (e.g., ) contain two nitrogen atoms, which may alter solubility and target affinity.
Key Research Findings and Trends
Synthetic Efficiency : Continuous flow microreactors () enable rapid, high-yield synthesis of 1,2,4-oxadiazoles, outperforming traditional batch methods .
Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) enhance stability and modulate electronic properties, while aliphatic chains (e.g., propyl) increase lipophilicity .
Biological Potential: Pyridinyl and azetidine substituents are understudied but promising for antimicrobial or antiparasitic applications, as inferred from related scaffolds .
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
Amidoxime Route: The 1,2,4-oxadiazole ring is formed by cyclodehydration of amidoximes with activated carboxylic acid derivatives, such as esters or acid chlorides. For example, amidoximes derived from pyridin-2-carboxamidoxime react with suitable acyl chlorides or esters to form the 3,5-disubstituted 1,2,4-oxadiazole ring bearing the pyridin-2-yl substituent at position 5.
Cyclization Conditions: Catalysts like pyridine or tetrabutylammonium fluoride (TBAF) enhance reaction efficiency. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in such cyclizations.
Representative Synthetic Procedure Example
A representative synthetic route reported in literature for related oxadiazole-azetidine compounds involves:
Comparative Analysis of Preparation Methods
| Parameter | Amidoxime + Acyl Chloride (MWI) | One-Pot Amidoxime + Ester (Superbase) | Photoredox Catalysis | Azetidine Introduction via Alkylation |
|---|---|---|---|---|
| Reaction Time | Minutes | Hours (4–24 h) | Minutes to hours | Hours |
| Yield Range | 70–90% | 11–90% | 35–50% | 60–80% |
| Purification | Simple | Simple | Moderate | Moderate to complex |
| Environmental Impact | Moderate (organic solvents) | Moderate to low (some green solvents) | Green (visible light) | Moderate (solvent use) |
| Scalability | Good | Moderate | Limited | Good |
Summary Table of Key Preparation Methods for this compound
| Preparation Stage | Method | Key Reagents | Conditions | Yield | Comments |
|---|---|---|---|---|---|
| Oxadiazole ring formation | Amidoxime + Acyl chloride/ester cyclodehydration | Amidoxime, acyl chloride or ester, pyridine, POCl3 or microwave irradiation | Microwave or reflux | 70–90% | Efficient, widely used |
| Azetidine moiety introduction | Nucleophilic substitution or condensation | Azetidin-3-ylmethyl halide, base (K2CO3), DMF | Room temp to reflux | 60–80% | Requires inert atmosphere |
| Purification | Chromatography or recrystallization | — | — | — | Critical for purity |
Q & A
Basic: What are the standard synthetic routes for preparing 3-(azetidin-3-ylmethyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole?
The synthesis typically involves cyclization of amidoxime precursors or coupling reactions between azetidine derivatives and preformed oxadiazole intermediates. Key steps include:
- Cyclocondensation : Reacting a nitrile precursor (e.g., 3-(azetidin-3-ylmethyl)amidoxime) with pyridin-2-yl carboxylic acid derivatives under microwave or thermal conditions .
- Purification : High-performance liquid chromatography (HPLC) or silica gel column chromatography is critical for isolating the pure product, as seen in analogous oxadiazole syntheses .
- Reagent Optimization : Use of bases like NaH or Cs₂CO₃ to facilitate cyclization, with yields varying based on substituent steric/electronic effects .
Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, pyridin-2-yl protons typically appear as distinct doublets (δ 7.5–8.5 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Single-crystal analysis resolves azetidine ring conformation and oxadiazole planarity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
Basic: What biological activities are associated with 1,2,4-oxadiazole derivatives like this compound?
- Apoptosis Induction : Analogous 3-aryl-5-aryl-1,2,4-oxadiazoles exhibit caspase-dependent apoptosis in cancer cell lines (e.g., T47D breast cancer), with G₁ phase arrest observed via flow cytometry .
- Enzyme Inhibition : Structural analogs target kinases (e.g., GSK-3β) or cyclooxygenase-2 (COX-2), suggesting potential for neurodegenerative or anti-inflammatory applications .
- Receptor Modulation : Some oxadiazoles act as α7 nicotinic acetylcholine receptor ligands, though specific activity for this compound requires validation .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Variation : Replacing the azetidine group with pyridyl or thiophene moieties (as in related compounds) enhances apoptosis induction .
- Positional Effects : Electron-withdrawing groups (e.g., -CF₃) at the pyridine 3-position improve metabolic stability but may reduce solubility .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like TIP47, an IGF-II receptor-binding protein implicated in cancer .
Advanced: How to resolve contradictions in biological assay data for this compound?
- Assay Reproducibility : Validate activity across multiple cell lines (e.g., MX-1 tumor models) and orthogonal assays (e.g., ATP vs. resazurin-based viability tests) .
- Metabolic Stability : Use liver microsome assays to rule out false negatives caused by rapid degradation .
- Off-Target Profiling : Kinase selectivity screens (e.g., KINOMEscan) identify unintended interactions that may explain divergent results .
Advanced: What in vivo models are suitable for evaluating this compound’s efficacy?
- Xenograft Models : MX-1 breast cancer models in immunocompromised mice, dosed intraperitoneally (5–20 mg/kg), with tumor volume monitored via caliper measurements .
- Pharmacokinetics : LC-MS/MS quantifies plasma and tissue concentrations to assess bioavailability and half-life .
- Toxicity Screening : Acute toxicity studies in rodents (e.g., LD₅₀ determination) precede chronic dosing experiments .
Advanced: How can computational methods guide the design of derivatives?
- Density Functional Theory (DFT) : Gaussian-based calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .
- Molecular Dynamics (MD) : Simulations of ligand-receptor complexes (e.g., TIP47) identify critical hydrogen bonds and hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and CYP450 inhibition risks .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
- Reactor Design : Continuous microreactor systems improve yield and reproducibility compared to batch processes, minimizing exothermic side reactions .
- Purification Bottlenecks : Switchable solvents or centrifugal partition chromatography (CPC) enhance throughput for polar intermediates .
- Regiochemical Control : Kinetic vs. thermodynamic product formation requires precise temperature and catalyst optimization (e.g., Pd/C vs. CuI) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
